molecular formula C16H21NO3 B12424325 5-Hydroxy Propranolol-d5

5-Hydroxy Propranolol-d5

Cat. No.: B12424325
M. Wt: 280.37 g/mol
InChI Key: WMYPGILKDMWISO-LQBDHZFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Propranolol-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The compound has the molecular formula C16H16D5NO3 and a molecular weight of 280.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propranolol-d5 involves the hydroxylation of propranolol. One method involves the use of evolved self-sufficient peroxygenases to catalyze the selective oxyfunctionalization of C-H bonds in propranolol . This method is advantageous due to its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of propranolol, the precursor to this compound, typically involves the reaction of naphthol with epichlorohydrin to form 3-(1-naphthoxy)-1,2-epoxypropane, which is then reacted with isopropylamine . The hydroxylation step to produce this compound can be achieved using biocatalysts or chemical reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Requires cytochrome P450 enzymes and cofactors.

    Glucuronidation: Utilizes UGT enzymes and uridine diphosphate glucuronic acid (UDPGA).

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21NO3

Molecular Weight

280.37 g/mol

IUPAC Name

5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D

InChI Key

WMYPGILKDMWISO-LQBDHZFKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC=C2O)O)NC(C)C

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O

Origin of Product

United States

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